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molecular formula C11H12Cl2O B8666121 3-(3,4-Dichlorophenyl)-3-methylbutan-2-one

3-(3,4-Dichlorophenyl)-3-methylbutan-2-one

Cat. No. B8666121
M. Wt: 231.11 g/mol
InChI Key: VAUTXHVUUUNKDG-UHFFFAOYSA-N
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Patent
US06187802B1

Procedure details

A solution of 2-(3,4-dichlorophenyl)-2-methylpropionitrile (12.8 g) in ether (100 ml) was added dropwise at −10° C. under nitrogen over 20 minutes to stirred ethereal methylmagnesium iodide solution (3M; 30 ml), then the mixture was stirred at reflux temperature for 2 hour and at ambient temperature for 18 hours. The resulting solid was collected by filtration, washed well with ether, and added in portions to a mixture of ice-cold water (100 ml) and concentrated hydrochloric acid (50 ml). The resulting mixture was heated at 95° C. with occasional stirring for 1 hour, then cooled to ambient temperature. The product was extracted into dichloromethane (3×100 ml), then the combined extracts were dried (CaCl2), and the solvents were removed in vacuo to give 3-(3,4-dichlorophenyl)-3-methylbutan-2-one as a pale brown oil (9.07 g) which was used without further purification.
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](C)([CH3:12])[C:10]#N)[CH:5]=[CH:6][C:7]=1[Cl:8].C[Mg]I.CC[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:12])([CH3:10])[C:20](=[O:19])[CH3:21])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C#N)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C[Mg]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hour
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed well with ether
ADDITION
Type
ADDITION
Details
added in portions to a mixture of ice-cold water (100 ml) and concentrated hydrochloric acid (50 ml)
STIRRING
Type
STIRRING
Details
with occasional stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (CaCl2)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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